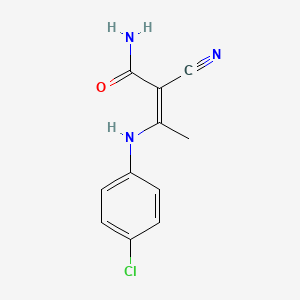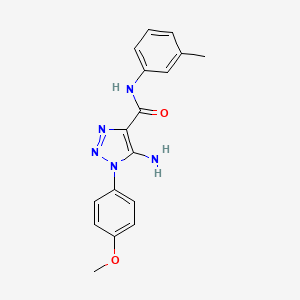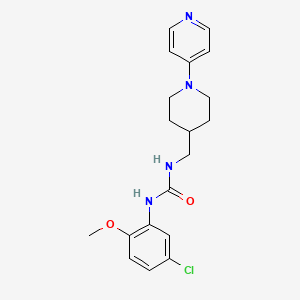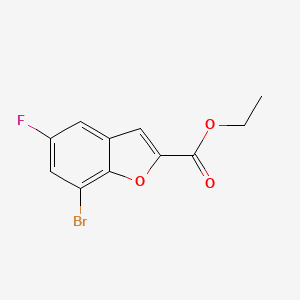
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-4,5,6-trimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like this typically belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements . They are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions, including condensation, substitution, and cyclization . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of such compounds can be studied using various techniques, including reactivity tests, spectroscopic analysis, and computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and spectral properties, are typically determined using various analytical techniques .Scientific Research Applications
Synthesis and Molecular Structure Optimization
The synthesis and molecular structure optimization of related compounds provide insight into their potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel thiophene-containing compounds through reactions involving malononitrile and chloroacetone has been explored. These compounds were characterized using various spectroscopic methods and evaluated for their cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents (Mabkhot et al., 2016).
Antimicrobial Activity
Research on antimicrobial activity is crucial for developing new antibiotics and treatments for bacterial infections. Studies on novel armed thiophene derivatives have shown potential antimicrobial activities, with some compounds exhibiting potency against resistant bacterial strains. This indicates the compound's role in the development of new antimicrobial agents (Mabkhot et al., 2016).
Environmental Applications
The compound's derivatives have been investigated for environmental applications, such as the electrochemical detection of pollutants in water. An example includes the development of voltammetric sensors for analyzing thiosulfate, 4-chlorophenol, and nitrite in water samples, highlighting its potential use in environmental monitoring and pollution control (Keivani et al., 2017).
Electronic and Photovoltaic Materials
The chemical structure of such compounds makes them candidates for use in electronic and photovoltaic materials. For example, research into high-contrast electrochromic polymers from alkyl-derivatized poly(3,4-ethylenedioxythiophenes) demonstrates the compound's relevance in developing advanced materials for electronic displays and solar cells (Sankaran & Reynolds, 1997).
Anti-inflammatory and Anticancer Applications
Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory and anticancer activities. This research underscores the potential therapeutic applications of these compounds in treating inflammation and cancer, offering a foundation for further drug development (Patil, Mohite, & Magdum, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-10-11(2)15(8-19)17(20-12(10)3)22-9-16(21)13-4-6-14(18)7-5-13/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTCHWJQTCYPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2962422.png)
![N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)

![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)



![N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2962436.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2962437.png)


![N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2962441.png)

